Product packaging for 5beta-Cholest-24-en-12-one(Cat. No.:CAS No. 14949-29-2)

5beta-Cholest-24-en-12-one

Cat. No.: B088451
CAS No.: 14949-29-2
M. Wt: 384.6 g/mol
InChI Key: ONHUXHSYEDHRCB-FEKPLHOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Cholest-24-en-12-one is a steroidal compound offered for research applications in biochemistry and metabolic studies. As a cholestane derivative, it is of significant interest for investigating bile acid biosynthesis pathways and sterol metabolism . Researchers may utilize this compound as a standard or intermediate in studying the activity of enzymes involved in the beta-oxidation of sterol side chains, a key process in the formation of bile acids . The structure, featuring a 12-one functional group and a double bond at the 24-position, makes it a potential candidate for probing substrate specificity and metabolic intermediates. This product is strictly labeled For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use, nor for human or animal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B088451 5beta-Cholest-24-en-12-one CAS No. 14949-29-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14949-29-2

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one

InChI

InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)22-14-15-23-21-13-12-20-11-6-7-16-26(20,4)24(21)17-25(28)27(22,23)5/h9,19-24H,6-8,10-17H2,1-5H3/t19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

ONHUXHSYEDHRCB-FEKPLHOGSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C

Synonyms

5β-Cholest-24-en-12-one

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of 5beta Cholest 24 En 12 One and Analogous Cholestanones

Identification in Biological Matrices as Endogenous Intermediates or Metabolites

Cholestane (B1235564) derivatives are fundamental components of cellular membranes and precursors to a wide array of signaling molecules. Their identification in biological matrices is crucial for understanding metabolic pathways and cellular processes. While 5β-Cholest-24-en-12-one has not been specifically identified, other 12-oxo cholestane derivatives have been isolated, indicating that enzymatic pathways for oxidation at the C-12 position of the cholestane skeleton exist in nature.

For instance, a notable analogous compound, 3α, 6α-dihydroxy-5β-cholestan-12-one , has been successfully isolated from the red alga Laurencia papillosa. researchgate.netepa.gov Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. researchgate.net This discovery underscores the capability of marine algae to synthesize complex, oxygenated cholestane derivatives.

Furthermore, various hydroxylated and ketonic bile acids, which are cholestane derivatives, are well-known endogenous metabolites in vertebrates, including humans. nih.govbvsalud.org These compounds, such as 7α,12α-dihydroxy-5β-cholestan-3-one, are intermediates in the biosynthesis of bile acids from cholesterol. nih.govnih.gov The presence of a ketone group at different positions on the cholestane ring system is a common feature of these metabolic pathways.

The table below summarizes the identification of some analogous cholestanones in biological matrices.

Compound NameBiological MatrixOrganism/Source
3α, 6α-dihydroxy-5β-cholestan-12-oneWhole organism extractRed alga (Laurencia papillosa) researchgate.netepa.gov
7α,12α-dihydroxy-5β-cholestan-3-oneHuman tissuesHuman (metabolite) nih.govnih.gov
Coprostanone (5β-cholestan-3-one)FecesHigher animals and birds conicet.gov.ar
27-nor-5β-cholestane-3α,7α,12α,24R,25S-pentol glucuronideUrineHuman nih.govresearchgate.net

Biosource Elucidation: Occurrence in Specific Organisms, Tissues, or Cellular Compartments

The distribution of cholestane derivatives is vast, spanning across different domains of life, although cholesterol and its direct derivatives are most characteristic of eukaryotes. wikipedia.org Marine invertebrates, in particular, are known to harbor a remarkable diversity of sterols, often with unique structural modifications. rsc.orgresearchgate.net These organisms can acquire sterols from their diet (e.g., from algae) and subsequently modify them, leading to a complex array of steroidal compounds. researchgate.net

The isolation of 3α, 6α-dihydroxy-5β-cholestan-12-one from the red alga Laurencia papillosa points to marine algae as a potential source for 12-oxo cholestanes. researchgate.netepa.gov Red algae (Rhodophyta) are known to produce a variety of halogenated and oxygenated secondary metabolites, and the discovery of this cholestanone adds to the chemical diversity attributed to this phylum.

In vertebrates, the biosynthesis of bile acids, which includes various cholestanone intermediates, primarily occurs in the liver. nih.gov These metabolites are then secreted into the intestine to aid in digestion. Therefore, specific tissues and cellular compartments, such as the liver and gut, are key locations for the presence and transformation of these compounds.

The potential biosources for analogous cholestanones are detailed in the table below.

Organism/GroupSpecific Tissue/CompartmentExample Cholestanone Analog
Marine Algae (e.g., Laurencia papillosa)Whole organism3α, 6α-dihydroxy-5β-cholestan-12-one researchgate.netepa.gov
Vertebrates (e.g., Humans)Liver, Intestine7α,12α-dihydroxy-5β-cholestan-3-one nih.govnih.gov
Higher AnimalsGut (microbial transformation)Coprostanone conicet.gov.ar

Role of Cholestane Derivatives as Evolutionary and Environmental Biomarkers

Cholestane and its derivatives are exceptionally stable molecules that can be preserved in sedimentary rocks for hundreds of millions of years. wikipedia.org This stability makes them invaluable as biomarkers—molecular fossils that carry information about the organisms that produced them and the environments they inhabited. wikipedia.org

The presence of cholestane in ancient sediments is widely interpreted as evidence for the existence of eukaryotes, as cholesterol is a hallmark of this domain of life. wikipedia.org The diagenetic products of cholesterol and other sterols, known as steranes, provide clues about the types of organisms present in past ecosystems. For example, the relative abundance of C27, C28, and C29 steranes can help distinguish between marine and terrestrial organic matter input into sediments. researchgate.net

The specific structure of cholestane derivatives can also indicate the environmental conditions during deposition and diagenesis. For instance, the ratio of 5α(H)-cholestane to 5β(H)-cholestane can provide insights into the thermal maturity of the sediment. csic.esuva.nl The presence of specific unsaturated sterols, or sterenes, can indicate early diagenetic processes in immature sediments. gerli.com

While 5β-Cholest-24-en-12-one itself has not yet been established as a specific biomarker, its structural features—the 5β-configuration, the C-12 ketone, and the C-24 double bond—hold potential for future biomarker applications. The preservation of the double bond at C-24, for instance, could suggest a relatively low degree of thermal alteration. The 12-oxo group is a less common modification, and its discovery in the geological record could point to specific biosynthetic pathways and, by extension, particular groups of organisms.

The table below outlines the application of cholestane derivatives as biomarkers.

Biomarker TypeInformation ProvidedGeological Significance
Cholestane (C27 sterane)Presence of eukaryotes (especially animals) wikipedia.orgTracing the rise of animal life in the Neoproterozoic era.
Sterane Ratios (e.g., C27/C29)Source of organic matter (marine vs. terrestrial) researchgate.netReconstructing past ecosystems and depositional environments.
Sterane Isomer Ratios (e.g., 5α/5β)Thermal maturity of sediments csic.esuva.nlAssessing the history of oil and gas generation in a basin.
Unsaturated SterenesEarly diagenesis in immature sediments gerli.comUnderstanding the initial stages of fossilization of organic matter.

Biosynthesis and Metabolic Pathways of 5beta Cholest 24 En 12 One

Precursor Identification and Initial Enzymatic Transformations in Sterol Pathways

The journey to synthesizing 5beta-Cholest-24-en-12-one begins with cholesterol, the foundational precursor for all bile acids. The initial and rate-limiting step in the primary "neutral" pathway of bile acid synthesis occurs in the endoplasmic reticulum of liver cells. wikipedia.orgyoutube.com Here, the enzyme cholesterol 7α-hydroxylase (CYP7A1) , a member of the cytochrome P450 superfamily, introduces a hydroxyl group at the 7α position of the cholesterol molecule, yielding 7α-hydroxycholesterol. frontiersin.org

This product is then acted upon by 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase/isomerase (HSD3B7) . This enzyme catalyzes a crucial two-part reaction: it oxidizes the 3β-hydroxyl group to a 3-keto group and isomerizes the Δ⁵ double bond to a Δ⁴ position. nih.gov This transformation results in the formation of 7α-hydroxy-4-cholesten-3-one , a key branch-point intermediate in the synthesis of primary bile acids. medlineplus.gov These initial steps are fundamental in modifying the sterol nucleus, preparing it for subsequent reactions that define the structure of the final bile acid products.

Detailed Analysis of Enzymatic Hydroxylation and Oxidation Processes in Cholestane (B1235564) Rings

Following the initial modifications, the cholestane ring structure undergoes further enzymatic changes, specifically hydroxylation and oxidation, which are critical for the formation of this compound. These steps involve specific cytochrome P450 enzymes and various dehydrogenases that introduce and modify functional groups at precise locations on the steroid nucleus.

Regarding C-24 functionalization, the double bond (24-en) in this compound arises later during the shortening of the cholesterol side chain. While CYP46A1 (cholesterol 24-hydroxylase) is known to hydroxylate cholesterol at the C-24 position, its activity is predominantly localized to the brain, where it initiates cholesterol elimination. nih.govtaylorandfrancis.comnih.gov The resulting 24-hydroxycholesterol (B1141375) can be transported to the liver and converted to bile acids. reactome.org However, the Δ²⁴-unsaturation seen in the target molecule is a direct intermediate of the peroxisomal β-oxidation of the C27 side chain, a process that shortens the side chain to form C24 bile acids. nih.gov

The formation of the 12-keto group and the defining 5β-stereochemistry of the cholestane ring are governed by specific oxidoreductases and dehydrogenases.

The critical 5β configuration is established by the enzyme Δ⁴-3-ketosteroid 5β-reductase , also known as aldo-keto reductase 1D1 (AKR1D1) . nih.gov This cytosolic, NADPH-dependent enzyme catalyzes the reduction of the Δ⁴ double bond in 7α,12α-dihydroxy-4-cholesten-3-one. nih.govplos.org This reaction creates a cis-fusion between the A and B rings of the steroid, resulting in a bent molecular shape that is essential for the emulsifying properties of bile acids. nih.gov A deficiency in AKR1D1 leads to severe liver disease due to the inability to produce normal 5β-bile acids. medlineplus.govmedlineplus.gov

The conversion of the 12α-hydroxyl group (introduced by CYP8B1) to a 12-keto group is catalyzed by a 12α-hydroxysteroid dehydrogenase (12α-HSDH) . tudelft.nl These enzymes, which can be NAD⁺ or NADP⁺ dependent, reversibly oxidize the hydroxyl group. While extensively studied in gut bacteria, this enzymatic activity is also integral to hepatic bile acid modification, creating oxo-bile acid intermediates. nih.govnih.govresearchgate.netnih.gov The action of 12α-HSDH on a 12α-hydroxylated 5β-cholestane precursor results in the formation of the 12-one structure central to this compound.

Table 1: Key Enzymes in the Biosynthesis of 5beta-Cholestane Precursors

EnzymeAbbreviationFunctionSubstrateProduct
Cholesterol 7α-hydroxylaseCYP7A1Introduces 7α-hydroxyl groupCholesterol7α-Hydroxycholesterol
3β-hydroxy-Δ⁵-C27-steroid dehydrogenase/isomeraseHSD3B7Oxidizes 3β-OH and isomerizes Δ⁵ bond7α-Hydroxycholesterol7α-Hydroxy-4-cholesten-3-one
Sterol 12α-hydroxylaseCYP8B1Introduces 12α-hydroxyl group7α-Hydroxy-4-cholesten-3-one7α,12α-Dihydroxy-4-cholesten-3-one
Δ⁴-3-ketosteroid 5β-reductaseAKR1D1Reduces Δ⁴ double bond to create 5β configuration7α,12α-Dihydroxy-4-cholesten-3-one7α,12α-Dihydroxy-5β-cholestan-3-one
12α-hydroxysteroid dehydrogenase12α-HSDHOxidizes 12α-hydroxyl group to 12-keto group12α-hydroxy-5β-cholestane intermediate12-keto-5β-cholestane intermediate

Stereochemical Specificity and Regioselectivity in Biosynthetic Routes

The biosynthesis of this compound is a testament to the high degree of stereochemical specificity and regioselectivity exhibited by the enzymes in the sterol metabolic pathway.

Regioselectivity is clearly demonstrated by the cytochrome P450 enzymes. CYP7A1 specifically targets the C-7 position, and CYP8B1 exclusively hydroxylates the C-12 position of the steroid nucleus. frontiersin.orgwikipedia.org This precise placement of hydroxyl groups is predetermined by the enzyme's active site architecture, which orients the substrate in a way that exposes only the target carbon to the catalytic heme center.

Stereochemical specificity is most critically observed in the action of AKR1D1. This enzyme facilitates the addition of a hydride from NADPH to the alpha-face of the C-5 carbon and a proton to the beta-face of the C-4 carbon of the Δ⁴-3-ketosteroid substrate. nih.gov This mechanism exclusively generates the 5β-dihydrosteroid, where the hydrogen atom at C-5 is in the β-orientation, leading to the characteristic A/B ring cis-juncture. nih.gov This contrasts with the action of 5α-reductases, which produce a planar A/B trans-fused ring system. The 5β-configuration is indispensable for the physiological function of primary bile acids in humans. nih.govfrontiersin.org

Integration of this compound within Major Sterol Metabolic Networks

The formation of this compound is not an isolated event but an integral step within the primary pathway for cholesterol catabolism in the liver. This pathway ensures the conversion of insoluble cholesterol into water-soluble bile acids that can be excreted from the body.

After the modifications to the steroid nucleus are complete—including 7α-hydroxylation, 12α-hydroxylation and subsequent oxidation, and 5β-reduction—the resulting C27 intermediate must have its side chain shortened to form a C24 bile acid like cholic acid. This process occurs in the peroxisomes and is mechanistically similar to the β-oxidation of fatty acids. nih.govwikipedia.org

The C27 precursor, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), is activated to its coenzyme A (CoA) ester. nih.gov This molecule then enters the peroxisomal β-oxidation spiral. This process involves a series of enzymatic reactions, including oxidation, hydration, and thiolytic cleavage. A key intermediate in this pathway is a Δ²⁴-unsaturated species. nih.gov Therefore, this compound, or more precisely its hydroxylated precursors like 3α,7α-dihydroxy-5β-cholest-24-en-12-one, represents an intermediate state during this side-chain cleavage process within the cholic acid synthesis pathway. The presence of the 12-keto group indicates it is a derivative formed from the main pathway intermediates. Such oxo-bile acids are recognized metabolites in bile acid metabolism. nih.gov

Relationship to Oxysterol Formation and Downstream Metabolic Fates

Oxysterols are oxygenated derivatives of cholesterol or its precursors, formed either by enzymatic action or auto-oxidation. nih.gov These molecules are not merely metabolic byproducts but key signaling molecules and intermediates in the excretion pathways of cholesterol. hmdb.ca The structure of this compound suggests it is an oxysterol, with its 12-oxo group representing the oxygenated function. Its metabolic context can be understood by examining its core structural components.

The 5beta-cholestane skeleton is a hallmark of bile acid biosynthesis. hmdb.ca In the liver, cholesterol is converted into primary bile acids, such as cholic acid, through a series of enzymatic reactions. This pathway involves the reduction of the double bond at C5-C6, leading to the formation of a 5-beta-oriented steroid nucleus. Intermediates in this pathway, such as 5beta-cholestane-3alpha,7alpha,12alpha-triol, are well-established precursors in cholic acid synthesis. hmdb.canih.gov The presence of the 5-beta configuration in this compound strongly links it to this major cholesterol catabolic pathway.

The 12-oxo functionality is also a known modification in steroid metabolism, particularly in the context of bile acids. Secondary bile acids are modified by intestinal microbiota, but 12-keto derivatives are also found as metabolites in bile. For instance, 12-keto lithocholic acid is a known metabolite of deoxycholic acid. caymanchem.com The formation of a ketone at the C-12 position typically follows the hydroxylation of this site, a reaction catalyzed by cytochrome P450 enzymes. Therefore, a potential downstream fate for a 12-hydroxy cholestane derivative could be its oxidation to a 12-keto compound like this compound.

The 24-en side chain (a double bond between C-24 and C-25) is a critical feature of the Bloch pathway of cholesterol biosynthesis. acs.org In this pathway, the reduction of the C-24 double bond is one of the final steps in forming cholesterol. The precursor containing this double bond is desmosterol (B1670304) (cholesta-5,24-dien-3β-ol). nih.gov The presence of this unsaturated side chain in this compound suggests it could be derived from a desmosterol-like precursor that has undergone modifications on the steroid nucleus (i.e., A/B ring saturation to 5-beta and oxidation at C-12) before the side chain is fully reduced.

Collectively, this compound can be postulated as an intermediate oxysterol that integrates features from both cholesterol synthesis and catabolism. It may arise from a branch point where a cholesterol precursor is shunted into a catabolic or signaling pathway before its synthesis is complete. Its downstream fate would likely involve further modifications common to bile acid metabolism, such as hydroxylation of the side chain and its eventual cleavage. nih.gov

Table 1: Key Metabolic Pathways Related to the Structural Features of this compound

Structural Feature Related Metabolic Pathway Key Intermediates/Enzymes Significance
5beta-Cholestane Nucleus Bile Acid Biosynthesis 5beta-cholestane-3alpha,7alpha,12alpha-triol Major pathway for cholesterol catabolism in the liver.
12-oxo Group Bile Acid Metabolism 12-keto lithocholic acid, Cytochrome P450 Represents a common oxidative modification of the steroid nucleus.
24-en Side Chain Cholesterol Biosynthesis (Bloch Pathway) Desmosterol, DHCR24 (24-dehydrocholesterol reductase) Indicates a link to cholesterol precursors before final maturation.

Microbial Biotransformations of Cholestane Derivatives

Microorganisms possess a vast and versatile enzymatic machinery capable of modifying complex organic molecules like steroids. nih.gov These biotransformations are significant in environmental degradation, drug synthesis, and gut metabolism. The formation or modification of a compound like this compound is well within the known capabilities of microbial steroid metabolism.

Bacteria, particularly those of the genus Mycolicibacterium (formerly Mycobacterium), are renowned for their ability to degrade steroid side chains, a process exploited industrially to produce steroid drug precursors. mdpi.com This degradation often proceeds via a pathway analogous to beta-oxidation. A key step in the metabolism of certain steroid side chains is the introduction of a double bond between C-24 and C-25, catalyzed by acyl-CoA dehydrogenases. nih.gov This demonstrates a microbial mechanism for generating the 24-en side chain found in this compound.

Furthermore, microbial enzymes, especially cytochrome P450 monooxygenases, are capable of hydroxylating the steroid nucleus at positions that are often unreactive to conventional chemical methods. mdpi.com Hydroxylation at the C-12 position is a known microbial transformation. Following this hydroxylation, microbial hydroxysteroid dehydrogenases (HSDHs) can oxidize the newly formed hydroxyl group to a ketone. This two-step enzymatic process provides a direct microbial route to the 12-oxo functionality.

Therefore, a plausible scenario for the microbial production of this compound could involve the action of a microorganism on a 5beta-cholestane substrate. The microbial enzymatic system could introduce a hydroxyl group at C-12, which is subsequently oxidized to a ketone, while a separate enzyme system, a desaturase, creates the double bond at C-24 in the side chain. Conversely, microbes could also be involved in the further metabolism (degradation) of this compound if it is present in the environment.

Table 2: Examples of Microbial Biotransformations Relevant to this compound

Transformation Microbial Enzyme Class Substrate/Product Feature Example Microorganism
Side Chain Desaturation Acyl-CoA Dehydrogenase Introduction of C24=C25 double bond Actinobacteria
Nucleus Hydroxylation Cytochrome P450 Monooxygenase Introduction of a hydroxyl group at C-12 Various Bacteria and Fungi
Hydroxyl Group Oxidation Hydroxysteroid Dehydrogenase (HSDH) Conversion of 12-hydroxy to 12-oxo group Mycolicibacterium, Pseudomonas
Side Chain Cleavage Aldol-lyase / Thiolase Degradation of the steroid side chain Mycolicibacterium neoaurum

Biochemical Roles and Mechanistic Biological Significance of 5beta Cholest 24 En 12 One

Function as a Crucial Metabolic Intermediate in Established and Novel Biochemical Pathways

5beta-Cholest-24-en-12-one is a cholestane (B1235564) derivative, suggesting its involvement in the intricate network of cholesterol and bile acid metabolism. The "5beta" configuration is a hallmark of intermediates in the bile acid synthesis pathway. wikipedia.org The conversion of cholesterol to primary bile acids, such as cholic acid and chenodeoxycholic acid, involves a series of enzymatic modifications to the steroid nucleus, including the saturation of the C5-C6 double bond to create the 5beta-cholestane structure. frontiersin.org

The presence of a double bond at the C24 position in the side chain is significant. This feature is characteristic of desmosterol (B1670304), the immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis. nih.govmedlineplus.gov The enzyme 3β-hydroxysterol Δ(24)-reductase (DHCR24) is responsible for reducing this double bond to form cholesterol. nih.govmedlineplus.gov Therefore, this compound could potentially be a substrate for DHCR24 or a related reductase, or it may be an intermediate in an alternative pathway that utilizes or modifies this C24 double bond.

The 12-oxo (or 12-keto) group suggests that this compound is a product of the oxidation of a 12-hydroxy group. In bile acid synthesis, the enzyme 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase (CYP8B1) introduces a hydroxyl group at the C12 position, a key step in the formation of cholic acid. wikipedia.org Subsequent oxidation of this hydroxyl group would yield a 12-keto derivative like this compound. Such keto-steroids have been identified as intermediates and end-products in steroid metabolism. mdpi.com

Given these structural features, this compound could be an intermediate in a less-common or alternative pathway of bile acid synthesis or cholesterol degradation. Its formation could result from the convergence of pathways involving modifications to both the steroid nucleus and the side chain.

Elucidation of its Participation in Cellular Cholesterol Homeostasis and Lipid Metabolism Regulation

Cholesterol homeostasis is a tightly regulated process involving synthesis, uptake, and efflux. nih.gov Intermediates in cholesterol and bile acid metabolism are known to play significant roles in this regulation. As a derivative of cholesterol, this compound is likely involved in maintaining this balance.

The regulation of cholesterol synthesis is complex, with key enzymes being subject to feedback inhibition. utmb.edu Sterol regulatory element-binding proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol biosynthesis. nih.gov The activity of SREBPs is, in turn, modulated by cellular sterol levels. It is plausible that this compound, as a cholestane derivative, could participate in this feedback regulation, potentially influencing the activity of SREBPs or other regulatory proteins.

Furthermore, bile acids, the end products of a major cholesterol catabolic pathway, are themselves signaling molecules that regulate lipid metabolism. frontiersin.org They activate the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in controlling the expression of genes involved in bile acid, lipid, and glucose metabolism. hmdb.ca Given that this compound is a potential intermediate in bile acid synthesis, it could have a role in modulating FXR activity, thereby influencing broader lipid metabolic pathways.

Investigation of Molecular Interactions with Cellular Receptors and Associated Signaling Cascades (e.g., nuclear receptors, G protein-coupled receptors)

Many cholesterol metabolites, including oxysterols and bile acids, are known to be ligands for nuclear receptors. nih.gov These receptors, upon ligand binding, act as transcription factors to regulate gene expression. Key nuclear receptors in cholesterol and lipid metabolism include the Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), and Pregnane X Receptor (PXR). ahajournals.orgnih.govmdpi.com

Given its structure, this compound could potentially interact with these nuclear receptors. For instance, LXRs are activated by certain oxysterols, leading to the transcriptional activation of genes that promote cholesterol efflux. nih.gov While the affinity of this compound for LXRs is unknown, its sterol structure makes it a candidate for such interactions. Similarly, as a potential bile acid precursor, it might modulate the activity of FXR. hmdb.ca

Cholesterol and its derivatives can also modulate the function of G protein-coupled receptors (GPCRs). mdpi.com Cholesterol can directly bind to GPCRs, altering their conformation and signaling activity. nih.gov The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, is a notable example of a GPCR that is activated by cholesterol. nih.gov It is conceivable that this compound could interact with specific GPCRs, thereby influencing their associated signaling cascades.

Receptor ClassPotential Interaction with this compoundPotential Downstream Effects
Nuclear Receptors
Liver X Receptors (LXRs)May act as a ligand, influencing receptor activation.Regulation of genes involved in cholesterol efflux and fatty acid synthesis.
Farnesoid X Receptor (FXR)Could modulate FXR activity as a potential bile acid intermediate.Control of bile acid synthesis and transport, and regulation of lipid and glucose metabolism.
Pregnane X Receptor (PXR)Potential to interact with PXR, a known sensor of xenobiotics and endobiotics.Regulation of drug-metabolizing enzymes and transporters, and influence on cholesterol and bile acid homeostasis.
G Protein-Coupled Receptors (GPCRs)
Various GPCRsMay allosterically modulate receptor function through direct binding.Alteration of ligand affinity, receptor activation, and signal transduction for various physiological processes.

Modulation of Enzymatic Activities by this compound

Steroids and their metabolites can act as allosteric modulators of various enzymes. The presence of a keto group can significantly alter a steroid's interaction with enzymes and receptors. mdpi.com this compound could potentially influence the activity of enzymes involved in steroid metabolism.

For example, it might act as a competitive or non-competitive inhibitor of enzymes for which it is not a substrate. This could include enzymes in the cholesterol and bile acid synthesis pathways, such as HMG-CoA reductase or various cytochrome P450 enzymes. The introduction of a keto group at the C12 position could alter its binding affinity to the active sites of these enzymes.

Furthermore, some cholestane derivatives have been shown to have biological activities that are independent of their role as metabolic intermediates. For instance, certain derivatives can influence the activity of enzymes involved in cellular signaling and inflammation. The specific effects of this compound on enzymatic activities would require direct experimental investigation.

Influence on Biological Membrane Dynamics and Fluidity as a Cholestane Derivative

Cholesterol is a critical component of animal cell membranes, where it plays a key role in regulating membrane fluidity and permeability. nih.govlabxchange.org The rigid steroid ring structure of cholesterol intercalates between phospholipids, modulating the physical properties of the membrane. At physiological temperatures, cholesterol tends to decrease membrane fluidity, while at lower temperatures, it prevents the membrane from becoming too rigid. labxchange.org

As a cholestane derivative, this compound would be expected to have an impact on membrane dynamics if it were to incorporate into cellular membranes. universalbiologicals.com However, the presence of the 12-keto group and the C24 double bond would likely alter its interaction with phospholipids compared to cholesterol. The polar keto group could affect its orientation within the membrane, while the double bond in the side chain might influence its packing with the acyl chains of phospholipids. These structural differences could lead to alterations in membrane fluidity, thickness, and the formation of lipid rafts.

The precise effect of this compound on membrane properties would depend on its concentration within the membrane and its interactions with other membrane components.

Structural Feature of this compoundPotential Influence on Membrane Properties
5beta-Cholestane Nucleus The saturated, bent A/B ring junction could disrupt the ordered packing of phospholipids, potentially increasing membrane fluidity compared to the flatter 5-alpha cholestane derivatives.
12-Keto Group The introduction of a polar keto group in the hydrophobic core of the membrane could alter the molecule's orientation and its interactions with phospholipid headgroups and acyl chains, potentially affecting local membrane order.
C24 Double Bond The double bond in the flexible side chain might influence the packing and dynamics of the side chain within the membrane interior, potentially increasing local fluidity.

Advanced Analytical Methodologies for the Characterization and Quantification of 5beta Cholest 24 En 12 One

State-of-the-Art Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of sterol analysis, providing the necessary separation from complex biological or synthetic mixtures prior to identification and quantification. The choice of technique is dictated by the sample matrix, the concentration of the analyte, and the required level of resolution.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used tool for the separation, identification, and quantification of sterols and related compounds. aocs.org Due to the high polarity and low volatility of most steroidal ketones, derivatization is often a necessary step to improve their chromatographic behavior. However, direct injection methods have also been developed. jfda-online.com

For the analysis of 5beta-Cholest-24-en-12-one, a typical HRGC-MS workflow would involve:

Sample Preparation: The initial and most critical step involves isolating the sterol fraction. aocs.org For biological samples, this often includes saponification to hydrolyze any esterified forms, followed by extraction of the unsaponifiable residue into a nonpolar solvent like n-hexane. jfda-online.comagriculturejournals.cz

Chromatographic Separation: A high-resolution capillary column, such as a DB-1 or similar non-polar phase, is typically used for separation. jfda-online.com The high efficiency of these columns is essential for resolving structurally similar sterols.

Mass Spectrometric Detection: Electron impact (EI) is a common ionization technique in GC-MS for steroid analysis because it generates reproducible fragmentation patterns that are useful for structural elucidation and can be compared against spectral libraries. nih.gov High-resolution MS provides accurate mass measurements, allowing for the determination of elemental composition and further confirming the identity of the compound.

Quantitative analysis is typically performed using an internal standard, such as 5α-cholestane, to correct for variations in sample preparation and injection. jfda-online.com The method's sensitivity allows for detection in the µg/mL to ng/mL range. jfda-online.comnih.gov

Table 1: Representative GC-MS Parameters for Sterol Analysis
ParameterTypical ConditionReference
ColumnNon-polar megabore column (e.g., DB-1, 5 m x 0.53 mm) jfda-online.com
InjectionSplitless agriculturejournals.cz
Carrier GasNitrogen or Helium agriculturejournals.cz
Temperature ProgramLinear gradient (e.g., 50–260°C) agriculturejournals.cz
Ionization ModeElectron Impact (EI) nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has become a primary technique for steroid analysis, particularly in the fields of metabolomics and lipidomics. lcms.czlabinsights.nl It offers several advantages over GC-MS, including simplified sample preparation (derivatization is often not required) and suitability for analyzing a wider range of polar and nonpolar compounds. nih.gov

For profiling this compound in biological samples, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation strategy. researchgate.net

Separation: Columns with C8 or C18 stationary phases are frequently used, offering excellent separation of sterols based on their hydrophobicity. agriculturejournals.cznih.gov

Detection: Atmospheric pressure chemical ionization (APCI) is a well-suited ionization source for sterols, often generating a strong protonated molecule [M+H]+ or a dehydrated ion [M+H-H₂O]+, which provides clear molecular weight information. nih.govuva.nl Electrospray ionization (ESI) can also be used, sometimes involving derivatization to enhance ionization efficiency. creative-proteomics.com

Metabolomics: In untargeted metabolomics, LC-MS is used to analyze all detectable metabolites in a sample, which can help in discovering novel biomarkers or understanding metabolic pathways involving this compound. lcms.cz The high sensitivity and resolution of modern mass spectrometers, such as quadrupole time-of-flight (QTOF) instruments, allow for the detection and identification of thousands of metabolites in a single run. ualberta.ca

LC-MS is particularly powerful for separating isomers, which can be challenging for other techniques. The chromatographic separation of different stereoisomers or positional isomers, coupled with the mass accuracy of the detector, allows for their distinct identification. lcms.cz

The analysis of this compound in complex matrices like dairy products, vegetable fats, or plasma requires advanced chromatographic approaches to achieve adequate separation and sensitivity. agriculturejournals.cznih.gov

HPLC: Modern HPLC methods utilize columns with smaller particle sizes (sub-2 µm), a technique known as ultra-high-performance liquid chromatography (UHPLC). UHPLC provides significantly higher resolution and faster analysis times compared to conventional HPLC. ualberta.ca For sterol analysis, a combination of different solvent systems, such as water/methanol versus methanol/acetone/n-hexane, can be employed to optimize the separation of various sterol classes. researchgate.net

GC: Two-dimensional gas chromatography (GCxGC) can be employed for extremely complex samples. This technique uses two different columns in series to provide a much higher peak capacity and separation power, allowing for the resolution of co-eluting compounds that would overlap in a one-dimensional GC analysis.

In both HPLC and GC, the coupling with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the quantification of trace levels of this compound even in the presence of interfering matrix components. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Assignment

While chromatography and mass spectrometry are excellent for separation and identification based on mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the complete structural and stereochemical elucidation of steroids. nih.gov The determination of the A/B ring junction stereochemistry (cis for 5β-isomers and trans for 5α-isomers) is a classic application of NMR in steroid analysis. researchgate.net

The 5β configuration of this compound results in a folded, non-planar structure, which gives rise to a distinct set of chemical shifts and coupling constants in its NMR spectra compared to its 5α-epimer. Key diagnostic signals, particularly for the angular methyl group C-19 and protons in the A and B rings, can be used to confirm the 5β stereochemistry. nih.govresearchgate.net

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for the unambiguous assignment of all proton and carbon signals in the this compound molecule. digitellinc.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For steroids, specific carbon signals, such as those for C-7, C-9, and C-19, are highly sensitive to the stereochemistry at C-5. nih.gov

2D NMR: When 1D spectra become too crowded and overlapping, 2D NMR techniques are essential to resolve individual signals and establish connectivity within the molecule. youtube.com

Table 2: Application of 2D NMR Techniques for Structural Elucidation
TechniqueAbbreviationInformation ProvidedApplication to this compound
Correlation SpectroscopyCOSYShows correlations between protons that are coupled to each other (typically through 2-3 bonds).Identifies adjacent protons within the steroid rings and the side chain.
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons that are separated by 2-3 bonds.Connects proton signals to non-protonated carbons (e.g., quaternary carbons, carbonyl C-12) and pieces together the carbon skeleton.
Nuclear Overhauser Effect SpectroscopyNOESYShows correlations between protons that are close in space, regardless of bond connectivity.Crucial for stereochemical assignment, confirming the 5β configuration by showing spatial proximity between specific protons (e.g., between the C-19 methyl group and axial protons on the A/B rings).

By systematically applying these techniques, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Structural Confirmation

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are invaluable for confirming the structure of this compound by analyzing its fragmentation patterns. nih.gov Following ionization, the precursor ion corresponding to the molecule is selected and subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic product ions. uva.nl

The fragmentation of the sterol backbone is highly informative. For cholesterol and its derivatives, common fragmentation pathways involve the loss of the alkyl side chain and cleavages within the D ring. nih.govnih.gov The presence of the ketone at C-12 and the double bond at C-24 in this compound would be expected to direct specific fragmentation pathways, leading to a unique mass spectrum.

Analysis of the [M+H-H₂O]⁺ ion, commonly formed under APCI conditions, often reveals characteristic fragmentation routes. nih.gov Key fragmentation events for steroidal skeletons include cleavages across the B-ring (a retro-Diels-Alder reaction if a double bond is present) and losses related to the side chain. nih.govnih.gov For this compound, specific losses corresponding to the side chain containing the C24-C25 double bond would be expected. High-resolution MS/MS can be used to determine the elemental composition of these fragments, providing strong evidence for the proposed structure.

Table 3: Predicted Key Fragmentation Data for this compound
Precursor Ion (m/z)Proposed FragmentationExpected Product Ion (m/z)Structural Information Gained
383.3 [M+H]⁺Loss of H₂O365.3Confirmation of a hydroxyl group (if present) or facile dehydration.
383.3 [M+H]⁺Cleavage of the side chainVariableConfirms the mass and structure of the C-17 side chain.
383.3 [M+H]⁺Cleavage through the D-ringVariableCharacteristic fragmentation for the sterol nucleus.
383.3 [M+H]⁺Cleavage adjacent to the C-12 ketoneVariablePinpoints the location of the carbonyl group.
Note: The m/z values are hypothetical and based on the expected fragmentation of a C27 sterone with one double bond. Actual values would be confirmed by high-resolution mass spectrometry.

By comparing the observed fragmentation patterns with those of known steroidal compounds and theoretical fragmentation mechanisms, a high degree of confidence in the structural assignment of this compound can be achieved.

Isotopic Dilution Mass Spectrometry for Precise Quantification in Biological Systems

Isotopic Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise and accurate quantification of endogenous compounds in complex biological matrices. This technique is particularly advantageous for the analysis of steroids, such as 5β-Cholest-24-en-12-one, as it corrects for both sample loss during preparation and matrix effects during analysis, thereby ensuring the highest level of accuracy.

The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow. This isotopically labeled compound, often referred to as the internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C). Because the internal standard and the analyte behave identically during extraction, purification, and chromatographic separation, any losses or variations will affect both compounds equally. Mass spectrometry is then used to measure the ratio of the endogenous analyte to the isotopically labeled internal standard, which allows for the precise calculation of the analyte's concentration.

For the quantification of 5β-Cholest-24-en-12-one in biological systems, a stable isotope-labeled internal standard, such as [²Hₙ]-5β-Cholest-24-en-12-one or [¹³Cₙ]-5β-Cholest-24-en-12-one, is required. The synthesis of such a standard is a critical step and can be achieved through various organic synthesis routes, incorporating the isotopic label in a stable position within the molecule.

The general workflow for the quantification of 5β-Cholest-24-en-12-one in a biological matrix like plasma or serum using IDMS is as follows:

Sample Preparation: A known amount of the isotopically labeled internal standard is added to the biological sample. This is followed by protein precipitation and liquid-liquid or solid-phase extraction to isolate the sterol fraction.

Derivatization: To improve chromatographic properties and ionization efficiency, the extracted sterols may be derivatized. For a ketosteroid like 5β-Cholest-24-en-12-one, derivatization of the keto group can enhance sensitivity.

Chromatographic Separation: The derivatized extract is then subjected to either gas chromatography (GC) or liquid chromatography (LC) to separate 5β-Cholest-24-en-12-one from other interfering compounds in the matrix.

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer, typically a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the endogenous analyte and the isotopically labeled internal standard.

The high specificity of tandem mass spectrometry, combined with the correcting properties of the isotopic dilution approach, results in a highly sensitive and accurate quantification method. The validation of an IDMS method for 5β-Cholest-24-en-12-one would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, similar to what is established for other steroid assays. nih.gov

Below are interactive tables showcasing typical validation parameters for an IDMS method for a steroid, which would be analogous to what would be expected for 5β-Cholest-24-en-12-one.

Table 1: Linearity and Sensitivity of the IDMS Method

Parameter Value
Calibration Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL

Table 2: Precision and Accuracy of the IDMS Method

Quality Control Sample Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Low 0.3 < 10% < 15% ± 10%
Medium 10 < 5% < 10% ± 5%

The data presented in these tables are representative of the performance expected from a well-developed IDMS method for steroid quantification. The actual values for 5β-Cholest-24-en-12-one would need to be determined experimentally. The application of such a validated IDMS method would enable researchers to accurately determine the concentrations of 5β-Cholest-24-en-12-one in various biological systems, contributing to a better understanding of its physiological and pathological roles.

Computational and Structural Modeling Studies of 5beta Cholest 24 En 12 One

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand, such as 5beta-Cholest-24-en-12-one, by simulating its interaction with the binding site of various proteins. The process involves predicting the binding conformation and affinity, often represented by a docking score. A lower docking score typically indicates a more favorable binding interaction.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movement of atoms and molecules over time. An MD simulation of the this compound-protein complex would provide insights into the stability of the binding, the conformational changes in both the ligand and the receptor upon binding, and the key amino acid residues involved in the interaction.

A hypothetical molecular docking study of this compound against a panel of nuclear receptors could yield results similar to those presented in the illustrative table below.

ReceptorDocking Score (kcal/mol)Predicted Interacting Residues
Androgen Receptor-9.8Arg752, Gln711, Phe764
Estrogen Receptor Alpha-8.5Arg394, Glu353, His524
Glucocorticoid Receptor-9.2Arg611, Gln570, Asn564
Progesterone Receptor-10.1Arg766, Gln725, Cys891

Conformational Analysis and Stereochemical Predictions via Molecular Mechanics and Quantum Chemical Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and their relative energies. For a flexible molecule like this compound, with its steroidal backbone and side chain, multiple low-energy conformations can exist.

Molecular mechanics (MM) methods, which use classical physics to model the forces between atoms, are well-suited for rapidly exploring the conformational space of large molecules. Quantum chemical (QC) methods, based on quantum mechanics, can then be used to refine the energies and geometries of the most stable conformers identified by MM. These calculations can also predict key stereochemical features that may be crucial for biological recognition.

An illustrative conformational analysis of this compound might reveal several stable conformers with varying orientations of the side chain, as shown in the hypothetical data below.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C22-C23-C24-C25)
10.00178°
21.25-65°
31.8968°

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity. Methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests a more reactive molecule. The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. These predictions are invaluable for understanding the potential chemical transformations of this compound.

A summary of hypothetical quantum chemical calculations for this compound is provided in the table below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

In Silico Pathway Prediction and Metabolic Network Analysis

Understanding the metabolic fate of a compound is crucial in pharmacology and toxicology. In silico tools can predict the likely metabolic transformations that this compound may undergo in a biological system. These tools utilize databases of known metabolic reactions and algorithms to predict the sites on the molecule that are most likely to be modified by metabolic enzymes, such as the cytochrome P450 family.

A hypothetical prediction of the primary metabolic reactions for this compound is outlined in the following table.

Reaction TypePredicted Site of MetabolismPredicted Metabolite
HydroxylationC-33-hydroxy-5beta-Cholest-24-en-12-one
ReductionC-12 (ketone)5beta-Cholest-24-en-12-ol
OxidationAllylic C-2323-hydroxy-5beta-Cholest-24-en-12-one

Future Directions and Emerging Research Avenues for 5beta Cholest 24 En 12 One

Discovery and Characterization of Novel Enzymes and Genes Involved in its Biosynthesis and Metabolism

A primary focus for future research is the identification of the enzymatic machinery responsible for the synthesis and degradation of 5beta-Cholest-24-en-12-one. This exploration will likely center on enzymes known to modify the steroid nucleus and side chain.

Biosynthesis: The formation of the 5β-cholestane skeleton is a critical step. The enzyme responsible for creating the characteristic cis-fusion of the A and B rings is 3-oxo-Δ⁴-steroid 5β-reductase, which is encoded by the AKR1D1 gene. nih.govresearchgate.netmedlineplus.gov This enzyme catalyzes the reduction of the double bond in Δ⁴-3-oxosteroids and is a key player in the biosynthesis of bile acids and the metabolism of steroid hormones. nih.govresearchgate.netresearchgate.net

The introduction of the 12-keto group is another key transformation. In the canonical bile acid pathway, the enzyme sterol 12α-hydroxylase, a cytochrome P450 enzyme encoded by the CYP8B1 gene, introduces a hydroxyl group at the C-12 position of sterol precursors. wikipedia.orgnih.govnih.gov A plausible biosynthetic route for this compound could involve the initial 12α-hydroxylation by CYP8B1, followed by oxidation of the hydroxyl group to a ketone. Future research should investigate which dehydrogenase enzymes, potentially from the hydroxysteroid dehydrogenase (HSD) or aldo-keto reductase (AKR) superfamilies, could catalyze this specific oxidation. nih.govresearchgate.net Notably, some gut bacteria possess 12α-HSDH activity, capable of oxidizing the 12α-hydroxyl group, suggesting a potential role for the gut microbiome in the formation of this compound. nih.gov

Metabolism: The metabolic fate of this compound is also unknown. Research could focus on identifying reductases that convert the 12-keto group back to a hydroxyl group, potentially altering the molecule's activity. The human AKR1C enzyme subfamily, for example, includes versatile 3-keto, 17-keto, and 20-ketosteroid reductases that regulate the activity of various steroid hormones. frontiersin.orgoup.com Investigating the substrate specificity of these and other AKR enzymes towards 12-keto steroids is a logical next step.

Future genetic and enzymatic studies could involve:

Screening human liver and gut microbiome enzyme libraries for activity towards potential precursors of this compound.

Utilizing knockout mouse models, particularly for AKR1D1 and CYP8B1, to study changes in the sterol metabolome. jci.org

Expressing and purifying candidate enzymes to characterize their kinetics and substrate specificity in vitro.

GeneEnzymePotential Role in Metabolism of this compound
AKR1D1 3-oxo-Δ⁴-steroid 5β-reductaseCatalyzes the formation of the 5β-steroid nucleus, a core feature of the compound. nih.govmedlineplus.gov
CYP8B1 Sterol 12α-hydroxylasePotentially catalyzes the prerequisite 12α-hydroxylation of a precursor before oxidation to a 12-keto group. wikipedia.orgnih.gov
AKR1C Family Aldo-keto reductasesMay be involved in the metabolic reduction of the 12-keto group, deactivating or altering the molecule's function. frontiersin.org

Advanced Mechanistic Studies of its Molecular Roles in Intracellular and Intercellular Processes

Beyond its metabolism, the molecular function of this compound is a critical area of future inquiry. Many intermediates of cholesterol metabolism are not merely passive precursors but act as potent signaling molecules. nih.gov

Intracellular Signaling: Bile acids and related sterols are known to be ligands for nuclear hormone receptors, which act as transcription factors to regulate gene expression. oup.comresearchgate.net The farnesoid X receptor (FXR) is a primary bile acid receptor that plays a pivotal role in the feedback regulation of bile acid synthesis and also governs lipid and glucose metabolism. oup.comnih.gov An essential research avenue is to determine if this compound can bind to and modulate the activity of FXR or other nuclear receptors like LXR and PXR. The specific 12-keto structure could confer unique binding affinity and functional outcomes compared to the more common 12α-hydroxy bile acids.

Intercellular Communication: Sterols can influence communication between cells. For example, some oxidized cholesterol derivatives are known to modulate the function of gap junctions, which are crucial for homeostasis and cell growth control. Furthermore, bile acids participate in complex inter-organ signaling, such as from the intestine to the liver via the hormone FGF15/19, to regulate metabolism. pnas.org Future studies could investigate whether this compound can influence these communication pathways, potentially acting as a signaling molecule in the enterohepatic circulation or other systems.

Research AreaPotential Molecular Role of this compound
Intracellular Signaling Ligand for nuclear receptors (e.g., FXR), modulating genes involved in lipid, glucose, and bile acid homeostasis. researchgate.netnih.gov
Intercellular Processes Modulator of gap junction communication or other cell-cell signaling pathways.
Metabolic Regulation Potential regulator of key metabolic enzymes or pathways, similar to other cholesterol intermediates. nih.govnih.gov

Development of Highly Efficient and Stereoselective Synthetic Routes for Specific Isomers

To enable detailed biological studies, the development of robust and specific chemical syntheses for this compound and its potential stereoisomers is essential. The stereochemistry of the 5β-configuration and any chiral centers on the side chain must be precisely controlled.

Future synthetic research should focus on:

Starting Material Selection: Utilizing readily available 5β-steroids, such as derivatives of cholic acid or chenodeoxycholic acid, which already possess the correct A/B ring fusion.

Stereoselective Reactions: Developing methods for the stereoselective introduction of the 12-keto group. This could involve the selective oxidation of a 12α-hydroxy precursor. While many chemical methods exist for reducing ketosteroids, the development of highly selective oxidation catalysts remains an active area of research. cdnsciencepub.comd-nb.info

Biocatalytic Approaches: Exploring the use of engineered enzymes, such as cytochrome P450s or other hydroxylases, for site- and stereoselective functionalization of the steroid core. nih.gov Chemoenzymatic strategies could offer a powerful route to producing specific isomers that are difficult to access through traditional chemical synthesis.

Side-Chain Construction: Devising efficient methods to construct the Δ²⁴ side chain on the cholestane (B1235564) scaffold.

The challenge lies in achieving these transformations with high yields and selectivity, avoiding the need for extensive protecting group manipulations that can complicate synthetic routes. libretexts.org

Exploration of its Undiscovered Roles in Broader Biochemical and Physiological Contexts

Ultimately, the goal is to understand the physiological relevance of this compound. Based on the functions of related molecules, several broader contexts warrant investigation.

Metabolic Homeostasis: Given its likely connection to bile acid metabolism, this compound could play a role in regulating cholesterol, triglyceride, and glucose levels. The balance between different bile acid species, controlled by enzymes like CYP8B1, has been linked to metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and diabetes. nih.gov Future studies could explore whether this compound influences these conditions.

Gut Microbiome Interaction: Bile acids profoundly shape the gut microbial community, and in turn, microbes modify bile acids. Investigating how this compound affects gut bacteria and whether it is produced or metabolized by them could reveal novel host-microbe interactions.

Neuro-active Steroid Potential: Certain bile acids and their derivatives have been shown to have neuroprotective effects. researchgate.net The ability of sterols to cross the blood-brain barrier and modulate neural function is an expanding field of research. It would be valuable to explore whether this compound has any activity within the central nervous system.

Role as a Biomarker: Once its biosynthetic pathway is known, investigating the levels of this compound in health and disease could establish it as a novel biomarker for metabolic disorders or liver disease.

Q & A

Q. What ethical considerations arise when studying 5β-Cholest-24-en-12-one in animal models?

  • Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement) for animal use. Justify sample sizes via power analysis to minimize overuse. Institutional Animal Care and Use Committee (IACUC) protocols must be explicitly cited in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.